![molecular formula C9H20N2O B1418619 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol CAS No. 1153893-89-0](/img/structure/B1418619.png)
2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol
Descripción general
Descripción
“2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1153893-89-0 . It has a molecular weight of 172.27 . The compound is also known as MPAP.
Molecular Structure Analysis
The IUPAC name of the compound is “2-[(1-methyl-4-piperidinyl)amino]-1-propanol” and its InChI code is "1S/C9H20N2O/c1-8(7-12)10-9-3-5-11(2)6-4-9/h8-10,12H,3-7H2,1-2H3" . This indicates that the compound contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds.The storage temperature is normal . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .
Aplicaciones Científicas De Investigación
Synthesis and Radiochemical Applications
The compound was used in the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068), a 5HT1A antagonist. It involved a 10-step process starting from (L)-serine-[3-14C], demonstrating its potential in creating radiolabeled building blocks for research purposes (Czeskis, 1998).
Src Kinase Inhibition and Anticancer Activity
A study synthesized derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol for evaluating their inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells. One derivative showed significant inhibitory potency against Src kinase, highlighting the compound's potential in cancer research (Sharma et al., 2010).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
The compound was part of a study that synthesized 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols to determine their affinity to beta 1- and beta-2-adrenoceptors. The research provided insights into the cardioselectivity of these compounds, which is crucial for developing heart-related medications (Rzeszotarski et al., 1979).
Corrosion Inhibition on Carbon Steel
Tertiary amines in the series of 1,3-di-amino-propan-2-ol, including variants of the studied compound, demonstrated effectiveness as anodic inhibitors for carbon steel corrosion, presenting applications in materials science and industrial maintenance (Gao et al., 2007).
Chiral Ligands in Catalytic Reactions
Enantiopure derivatives of the compound were synthesized and demonstrated significant activity in the stereocontrol of benzaldehyde and diethylzinc reactions. This research opens avenues in the field of asymmetric synthesis and catalysis (Alvarez-Ibarra et al., 2010).
Fluorescent Biomarkers from Industrial Waste
Amphyphylic triazoanilines derived from the compound, combined with cardanol and glycerol, were evaluated as fluorescent biomarkers. Their low acute toxicity to various biological models suggests potential in environmental monitoring and green chemistry (Pelizaro et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(7-12)10-9-3-5-11(2)6-4-9/h8-10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXCUZCROJYXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)

![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)
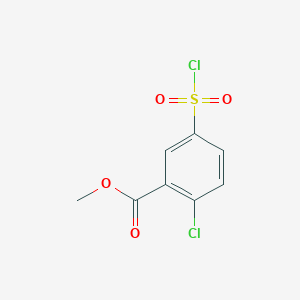
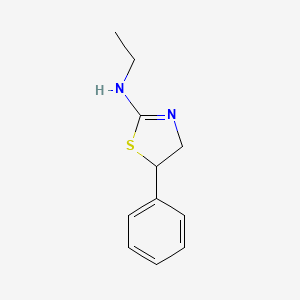
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)
amine](/img/structure/B1418545.png)
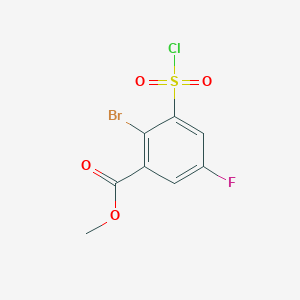

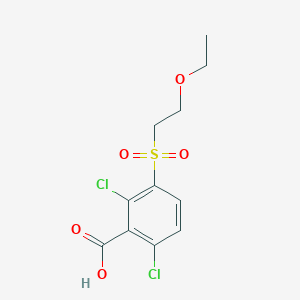
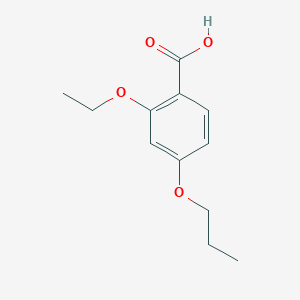
![1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid](/img/structure/B1418554.png)
![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)
![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)